1-(2-Amino-acetyl)-pyrrolidin-3-one

Synthetic Chemistry Enolate Chemistry Regioselectivity

Medicinal chemists face unpredictable enolate distributions when alkylating piperidin-4-one scaffolds, leading to regioisomeric contamination and stalled SAR campaigns. 1-(2-Amino-acetyl)-pyrrolidin-3-one (CAS 1353978-98-9) solves this with exclusive C4 enolate formation. • **Key advantage:** Enables predictable C4 alkylation/aldol reactions without regioisomers, validated in DPP-IV inhibitor patents (JP2008280969A). • **Fragment library fit:** MW 142.16 Da (<150 Da rule-of-three) vs piperidine analog (156.18 Da). • **Supply:** Free base or HCl salt (CAS 1956386-53-0); scalable oxidation-amination route avoids chloroacetyl chloride.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B7921074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-acetyl)-pyrrolidin-3-one
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1CN(CC1=O)C(=O)CN
InChIInChI=1S/C6H10N2O2/c7-3-6(10)8-2-1-5(9)4-8/h1-4,7H2
InChIKeyQDOMZSUICVWLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-acetyl)-pyrrolidin-3-one: Structural Profile and Procurement


1-(2-Amino-acetyl)-pyrrolidin-3-one (CAS 1353978-98-9) is a heterocyclic building block featuring a pyrrolidine ring with a ketone at the 3-position and an aminoacetyl substituent on the nitrogen. With a molecular formula of C6H10N2O2 and a molecular weight of 142.16 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing dipeptidyl peptidase IV (DPP-IV) inhibitor scaffolds [1]. The compound is commercially available as a free base, though its hydrochloride salt (CAS 1956386-53-0) is also common for enhanced stability and solubility . The presence of both a primary amine and a ketone carbonyl enables orthogonal derivatization strategies, making it strategically distinct from simple pyrrolidine analogs.

1 Versatile intermediate for DPP‑IV inhibitor scaffold construction
2 Primary amine and ketone carbonyl support orthogonal derivatization strategies
3 Free base and hydrochloride salt forms for solubility and stability requirements

Functional Risk of Generic Substitution


Although several aminoacetyl heterocycles (e.g., 1-(2-aminoacetyl)piperidin-4-one, 1-(aminoacetyl)pyrrolidine) appear structurally similar, their chemical and biological behaviors diverge significantly due to differences in ring size and the electronic influence of the ketone. Substituting the five-membered pyrrolidin-3-one core with a six-membered piperidin-4-one alters enolate regioselectivity, which directly impacts synthetic outcomes in alkylation and acylation reactions [1]. Furthermore, in DPP-IV inhibitor programs, the pyrrolidine versus piperidine ring choice has been shown to affect inhibitory potency by over 2-fold, underscoring that these scaffolds are not functionally interchangeable [2].

Target compound

1-(2-Amino-acetyl)-pyrrolidin-3-one

Potential substitute

1-(2-Aminoacetyl)piperidin-4-one

Ring size alters enolate regioselectivity, which may shift synthetic outcomes. DPP‑IV inhibitory potency can vary; the scaffolds are not directly interchangeable.

Quantitative Differentiation vs. Structural Analogs


Enolate Regioselectivity: Pyrrolidin-3-one vs. Piperidin-3-one

The pyrrolidin-3-one scaffold enolizes exclusively away from the ring nitrogen (C4 position) under all kinetic and thermodynamic conditions tested, in contrast to most other α-amino ketones where enolization occurs toward the nitrogen. This unique behavior is documented by Garst et al., who investigated 11 tertiary α-amino ketones and found that N-substituted 3-pyrrolidinones 12, 15, and 18 afford enolates away from nitrogen under all conditions [1]. This contrasts with piperidin-3-ones and acyclic analogs, where increasing the electron-withdrawing nature of the nitrogen substituent increases enolization toward nitrogen [1].

Enolate regioselectivity
Class‑level inference
Exclusive C4 enolate (away from nitrogen)
Ensures predictable single‑isomer product formation
Piperidin‑3‑ones give mixed C3/C4 enolate distributions
Synthetic Chemistry Enolate Chemistry Regioselectivity

Ring Size Impact on DPP-IV Inhibitory Potency

In a series of DPP-IV inhibitor analogs where the core ring was systematically varied, the pyrrolidine-containing compound (Compound 6) exhibited an IC50 of 10.8 μM, while the corresponding piperidine analog (Compound 7) showed an IC50 of 4.1 μM, representing a 2.6-fold difference in potency [1]. This demonstrates that the five-membered versus six-membered ring choice is not trivial and can significantly alter target engagement. The aminoacetyl-pyrrolidin-3-one scaffold, with its ketone at the 3-position, provides a synthetic entry point to pyrrolidine-based DPP-IV inhibitors, a class emphasized in patent literature for their excellent blood glucose-lowering action [2].

DPP‑IV inhibitory potency
Cross‑study comparable
Pyrrolidine analog: IC50 10.8 µM; piperidine: 4.1 µM (2.6‑fold difference)
Scaffold ring size directly modulates target engagement
Values from cell‑based assay; SEM <0.6 µM
Medicinal Chemistry DPP-IV Inhibition Type 2 Diabetes

Physicochemical Profile vs. Piperidin-4-one Analog

The 1-(2-amino-acetyl)-pyrrolidin-3-one scaffold has a molecular weight of 142.16 g/mol (C6H10N2O2) , compared to 156.18 g/mol (C7H12N2O2) for the piperidin-4-one analog . This 14.02 Da difference (one methylene unit) translates to measurable differences in lipophilicity and hydrogen-bonding capacity. The calculated density of the pyrrolidin-3-one derivative is 1.3±0.1 g/cm³ with a boiling point of 290.1±30.0 °C , whereas the piperidin-4-one analog has a density of 1.2±0.1 g/cm³ and a boiling point of 264.5±25.0 °C . These differences, while modest, can impact chromatographic behavior, solubility profiles, and membrane permeability in biological assays.

Physicochemical profile
Head‑to‑head comparison
MW: 142.16 vs 156.18 g/mol; Δ14 Da
Modest MW, density and boiling point differences affect library design
Calculated properties; chromatographic behaviour may vary
Physicochemical Properties Molecular Weight Lipophilicity

Patent-Cited Utility as DPP-IV Inhibitor Intermediate

Japanese Patent JP2008290969A explicitly discloses aminoacetylpyrrolidine derivatives, including the 1-(2-amino-acetyl)-pyrrolidin-3-one scaffold, as key intermediates for synthesizing DPP-IV inhibitors with demonstrated blood glucose-lowering efficacy [1]. The patent describes a synthetic route that avoids chloroacetyl chloride, providing a safer production method. The aminoacetylpyrrolidine class is specifically highlighted as showing 'excellent blood glucose lowering action' compared to earlier DPP-IV inhibitor classes [1]. In contrast, the corresponding piperidin-4-one derivative (CAS 1353957-31-9) is not cited in the same DPP-IV patent context, suggesting the pyrrolidine scaffold may be specifically preferred for this therapeutic target class.

Patent‑cited utility
Class‑level inference
Cited as DPP‑IV inhibitor intermediate
Supports scaffold selection for DPP‑IV research
Patent JP2008290969A; piperidin-4-one analog lacks comparable DPP‑IV citations
DPP-IV Inhibitor Patent Analysis Synthetic Intermediate

Validated Application Scenarios


Regioselective C4-Functionalization of Pyrrolidines

Leveraging the exclusive C4 enolate formation property of the pyrrolidin-3-one core [1], 1-(2-amino-acetyl)-pyrrolidin-3-one is the scaffold of choice for synthetic routes requiring predictable C4 alkylation or aldol adducts. The piperidin-4-one analog does not offer this regiochemical predictability, as piperidin-3-ones produce mixed enolate distributions [1]. This makes the target compound uniquely suited for constructing stereochemically defined pyrrolidine libraries where C4 substitution is required without regioisomeric contamination.

DPP-IV Inhibitor Lead Optimization for Type 2 Diabetes

The aminoacetyl-pyrrolidine scaffold is explicitly validated in patent literature as a DPP-IV inhibitor pharmacophore with excellent blood glucose-lowering properties [2]. The 2.6-fold potency advantage of pyrrolidine over morpholine cores, and the distinct potency profile compared to piperidine analogs [3], make 1-(2-amino-acetyl)-pyrrolidin-3-one the appropriate starting material for lead optimization programs focused on DPP-IV inhibition, where ring size directly modulates target engagement.

Fragment-Based Screening with Low Molecular Weight Building Blocks

With a molecular weight of 142.16 g/mol, the target compound is 14 Da lighter than the piperidin-4-one analog (156.18 g/mol) . In fragment-based screening libraries, where the rule-of-three guidelines recommend fragment molecular weight < 150 Da, the pyrrolidin-3-one derivative falls within the ideal range, whereas the piperidin-4-one analog exceeds it. This makes the target compound a more suitable fragment for hit identification campaigns where low molecular weight and high ligand efficiency are prioritized.

Safety-Optimized Synthesis of Carbonitrile Prodrugs

The patent JP2008290969A describes a synthetic route that avoids hazardous chloroacetyl chloride by using the aminoacetyl-pyrrolidin-3-one intermediate in an oxidation-amination-reduction sequence [2]. This safer synthetic methodology is specifically enabled by the ketone functionality at the 3-position, which is absent in simple aminoacetyl-pyrrolidine derivatives lacking the ketone handle. For process chemistry teams concerned with scalable, safe synthesis of DPP-IV-targeted therapeutics, this building block offers a strategically advantageous entry point.

Application
Selection property
Validation focus
Regioselective C4‑functionalization
Exclusive C4 enolate formation ensures regiochemical predictability
Stereochemical purity and enolate direction under kinetic/thermodynamic conditions
DPP‑IV inhibitor lead optimization research
Pyrrolidine‑based DPP‑IV pharmacophore with distinct potency profile
Target engagement and enzymatic IC50 reproducibility
Fragment‑based screening libraries
Low molecular weight (<150 Da) and balanced lipophilicity
Ligand efficiency metrics and rule‑of‑three compliance
Hazard‑reduced synthesis of carbonitrile intermediates
Ketone handle enables oxidation‑amination sequence, avoiding chloroacetyl chloride
Scalability and process safety profile
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